molecular formula C8H11NO3 B14373729 Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate CAS No. 90179-08-1

Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate

Cat. No.: B14373729
CAS No.: 90179-08-1
M. Wt: 169.18 g/mol
InChI Key: BKVDEGBHNFBHLR-UHFFFAOYSA-N
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Description

Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate is a chemical compound with a unique structure that includes an isocyanide group, an oxirane ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition of isocyanides with methyl ketones, promoted by Lewis acids such as iodine (I2). This method allows for the formation of the oxirane ring and the incorporation of the isocyanide group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or methanol (MeOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate involves its interaction with molecular targets through its reactive functional groups. The isocyanide group can form covalent bonds with nucleophiles, while the oxirane ring can undergo ring-opening reactions. These interactions can lead to the formation of various products and intermediates, which can exert specific effects depending on the context of their use.

Comparison with Similar Compounds

Similar Compounds

    Methyl oxirane-2-carboxylate: Similar structure but lacks the isocyanide group.

    2,5-Diphenyl-1,3-oxazoline: Contains an oxazoline ring instead of an oxirane ring.

    2-Acylcycloalkanones: Possess a cyclic ketone structure with different reactivity.

Uniqueness

Methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate is unique due to the presence of both an isocyanide group and an oxirane ring in its structure

Properties

CAS No.

90179-08-1

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-isocyano-3-propan-2-yloxirane-2-carboxylate

InChI

InChI=1S/C8H11NO3/c1-5(2)6-8(9-3,12-6)7(10)11-4/h5-6H,1-2,4H3

InChI Key

BKVDEGBHNFBHLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(O1)(C(=O)OC)[N+]#[C-]

Origin of Product

United States

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